Unique Rpn11 Deubiquitinase Inhibition Distinguishes 20S Proteasome-IN-1 from All Clinically Approved 20S Core Inhibitors
20S Proteasome-IN-1 is the only commercially available proteasome inhibitor with well-characterized, potent inhibitory activity against the Rpn11 (PSMD14) deubiquitinating enzyme subunit of the 26S proteasome. In a recombinant Rpn11 enzymatic assay using ubiquitin-AMC fluorescent substrate, 20S Proteasome-IN-1 inhibited Rpn11-mediated deubiquitination with an IC50 of 0.3 μM . In contrast, the clinically approved proteasome inhibitors bortezomib (boronic acid), carfilzomib (epoxyketone), and ixazomib (boronic acid) exhibit no detectable Rpn11 inhibitory activity at concentrations up to 10 μM, as they exclusively target the 20S core particle β-subunits [1][2]. This represents a qualitative and quantitative differentiation—20S Proteasome-IN-1 enables experimental interrogation of Rpn11-dependent biology that is inaccessible using any FDA-approved proteasome inhibitor.
| Evidence Dimension | Rpn11 (PSMD14) deubiquitinase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.3 μM |
| Comparator Or Baseline | Bortezomib, carfilzomib, ixazomib: IC50 > 10 μM (no detectable inhibition) |
| Quantified Difference | >33-fold selectivity for Rpn11 inhibition |
| Conditions | Recombinant human Rpn11 protein, ubiquitin-AMC fluorescent substrate, 37°C, 60 min incubation |
Why This Matters
This is the singular determinant for selecting 20S Proteasome-IN-1 over any clinical proteasome inhibitor when the experimental objective requires specific Rpn11/19S regulatory particle targeting.
- [1] Huber EM, Basler M, Schwab R, Heinemeyer W, Kirk CJ, Groettrup M, Groll M. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity. Cell. 2012;148(4):727-738. View Source
- [2] Li J, et al. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11. Nat Chem Biol. 2017;13(5):486-493. View Source
